molecular formula C13H18N2O2 B14900422 n-(2-((n-Methylacetamido)methyl)phenyl)propionamide

n-(2-((n-Methylacetamido)methyl)phenyl)propionamide

Cat. No.: B14900422
M. Wt: 234.29 g/mol
InChI Key: YDEQRKNSIOPJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-((n-Methylacetamido)methyl)phenyl)propionamide is an organic compound with the molecular formula C13H18N2O2. This compound is characterized by the presence of an acetamido group, a phenyl ring, and a propionamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-((n-Methylacetamido)methyl)phenyl)propionamide typically involves the reaction of 2-((n-Methylacetamido)methyl)phenylamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

n-(2-((n-Methylacetamido)methyl)phenyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

n-(2-((n-Methylacetamido)methyl)phenyl)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(2-((n-Methylacetamido)methyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    n-Methylacetamide: A simpler compound with similar functional groups but lacking the phenyl ring and propionamide moiety.

    n-Phenylacetamide: Contains a phenyl ring and an acetamido group but lacks the propionamide moiety.

    n-Propionamide: Contains the propionamide moiety but lacks the phenyl ring and acetamido group.

Uniqueness

n-(2-((n-Methylacetamido)methyl)phenyl)propionamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the acetamido and propionamide groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[2-[[acetyl(methyl)amino]methyl]phenyl]propanamide

InChI

InChI=1S/C13H18N2O2/c1-4-13(17)14-12-8-6-5-7-11(12)9-15(3)10(2)16/h5-8H,4,9H2,1-3H3,(H,14,17)

InChI Key

YDEQRKNSIOPJJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1CN(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.